molecular formula C14H11Cl2N3O3 B14540764 N-(3-Chlorophenyl)-N'-{[(3-chlorophenyl)carbamoyl]oxy}urea CAS No. 62282-00-2

N-(3-Chlorophenyl)-N'-{[(3-chlorophenyl)carbamoyl]oxy}urea

Cat. No.: B14540764
CAS No.: 62282-00-2
M. Wt: 340.2 g/mol
InChI Key: XPUDEUCHAGHUMW-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N’-{[(3-chlorophenyl)carbamoyl]oxy}urea: is a chemical compound characterized by the presence of chlorophenyl groups and a urea linkage

Properties

CAS No.

62282-00-2

Molecular Formula

C14H11Cl2N3O3

Molecular Weight

340.2 g/mol

IUPAC Name

[(3-chlorophenyl)carbamoylamino] N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C14H11Cl2N3O3/c15-9-3-1-5-11(7-9)17-13(20)19-22-14(21)18-12-6-2-4-10(16)8-12/h1-8H,(H,18,21)(H2,17,19,20)

InChI Key

XPUDEUCHAGHUMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NOC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N’-{[(3-chlorophenyl)carbamoyl]oxy}urea typically involves the reaction of 3-chlorophenyl isocyanate with 3-chlorophenyl carbamate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-Chlorophenyl)-N’-{[(3-chlorophenyl)carbamoyl]oxy}urea may involve larger-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often incorporating automated systems for mixing, temperature control, and purification.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N’-{[(3-chlorophenyl)carbamoyl]oxy}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl groups in the compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxylamine, ammonia, solvents like ethanol or water.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with new functional groups replacing chlorine atoms.

Scientific Research Applications

N-(3-Chlorophenyl)-N’-{[(3-chlorophenyl)carbamoyl]oxy}urea has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N’-{[(3-chlorophenyl)carbamoyl]oxy}urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-N’-{[(3-nitrophenyl)carbamoyl]oxy}urea
  • N-(3-Chlorophenyl)-N’-{[(3-methylphenyl)carbamoyl]oxy}urea
  • N-(3-Chlorophenyl)-N’-{[(3-fluorophenyl)carbamoyl]oxy}urea

Uniqueness

N-(3-Chlorophenyl)-N’-{[(3-chlorophenyl)carbamoyl]oxy}urea is unique due to its specific combination of chlorophenyl groups and urea linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

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